

# Application Notes and Protocols for Crystallizing HIV-1 Protease with JG-365

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## Compound of Interest

Compound Name: JG-365

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These application notes provide a detailed protocol for the co-crystallization of chemically synthesized Human Immunodeficiency Virus 1 (HIV-1) protease with the potent inhibitor **JG-365**. The information is compiled from seminal studies that led to the high-resolution crystal structure of the complex, offering critical insights for structure-based drug design.

## Introduction

HIV-1 protease is a vital enzyme for the lifecycle of the HIV virus, and as such, it is a prime target for antiretroviral therapy. Understanding the precise interactions between HIV-1 protease and its inhibitors is fundamental for the development of new, more effective drugs. **JG-365** is a heptapeptide-derived inhibitor that mimics the tetrahedral transition state of the protease's substrate.<sup>[1][2]</sup> The determination of the crystal structure of the HIV-1 protease in complex with **JG-365** has provided a detailed map of the binding interactions, guiding further drug development efforts. The  $K_i$  for **JG-365** is 0.24 nM.<sup>[1][2][3]</sup>

This protocol is based on the methods described for the crystallization of a chemically synthesized HIV-1 protease, a technique that was instrumental in obtaining high-quality crystals for X-ray diffraction studies.<sup>[1][2][4]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the HIV-1 protease/**JG-365** complex and the crystallographic analysis.

Table 1: Inhibitor and Binding Affinity

Parameter	Value	Reference
Inhibitor	JG-365	<a href="#">[1]</a> <a href="#">[2]</a>
Inhibitor Sequence	Ac-Ser-Leu-Asn-Phe- $\psi$ [CH(OH)CH <sub>2</sub> N]-Pro-Ile-Val- OMe	<a href="#">[1]</a> <a href="#">[2]</a>
Inhibition Constant (K <sub>i</sub> )	0.24 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Table 2: Crystallographic Data for HIV-1 Protease/**JG-365** Complex

Parameter	Value	Reference
PDB ID	2J9J / 7HVP	<a href="#">[2]</a> <a href="#">[5]</a>
Resolution	1.04 Å / 2.4 Å	<a href="#">[1]</a> <a href="#">[5]</a>
Space Group	P4 <sub>1</sub> 2 <sub>1</sub> 2	<a href="#">[4]</a>
Unit Cell Dimensions (a, b, c)	50.24 Å, 50.24 Å, 106.56 Å	<a href="#">[4]</a>
R-factor	0.146 (at 2.4 Å)	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

This section details the methodologies for the preparation of the chemically synthesized HIV-1 protease and its co-crystallization with the inhibitor **JG-365**.

### Protocol 1: Preparation of Chemically Synthesized HIV-1 Protease

The HIV-1 protease used in the original crystallization studies with **JG-365** was prepared by total chemical synthesis.[\[1\]](#)[\[4\]](#) This approach allows for the incorporation of non-coded amino

acids and isotopic labels. In the foundational studies, the cysteines at positions 67 and 95 were replaced with  $\alpha$ -amino-n-butyric acid to prevent oxidation and simplify handling.<sup>[4]</sup>

Note: The total chemical synthesis of a protein is a complex process requiring specialized expertise and equipment. For a detailed methodology, users are directed to the original publications by Stephen B.H. Kent and colleagues.

## Protocol 2: Co-crystallization of HIV-1 Protease with JG-365

This protocol is a modification of the method originally described by McKeever et al. for the crystallization of HIV-1 protease.<sup>[4][5]</sup>

### Materials:

- Chemically synthesized and purified HIV-1 protease
- **JG-365** inhibitor
- Sodium acetate buffer (0.1 M, pH 5.4)
- Saturated ammonium sulfate solution
- Deionized water
- Crystallization plates (e.g., VDX plates)
- Siliconized glass cover slips

### Procedure:

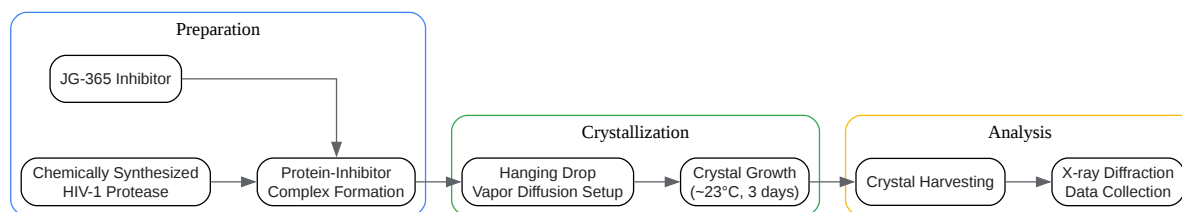
- Preparation of the Protein-Inhibitor Complex:
  - Dissolve the chemically synthesized HIV-1 protease in an appropriate buffer (e.g., 50 mM sodium cacodylate, pH 7.0 with 250 mM NaCl, as used for the unliganded enzyme) to a final concentration suitable for crystallization (typically 1-2 mg/mL).
  - Add a 5-fold molar excess of the **JG-365** inhibitor to the protein solution.

- Incubate the mixture to allow for complex formation. The exact incubation time and temperature were not specified in the abstracts, but a common practice is to incubate for at least 1 hour on ice or at 4°C.
- Crystallization Setup (Vapor Diffusion - Hanging Drop Method):
  - Prepare the reservoir solution by mixing the 0.1 M sodium acetate buffer (pH 5.4) with the saturated ammonium sulfate solution in a 1:1 (v/v) ratio.
  - Pipette 500 µL to 1 mL of the reservoir solution into the wells of the crystallization plate.
  - On a siliconized glass cover slip, mix 2-5 µL of the protein-inhibitor complex solution with an equal volume of the reservoir solution.
  - Invert the cover slip and seal the well of the crystallization plate.
- Crystal Growth:
  - Incubate the crystallization plates at a constant temperature. Crystals of the HIV-1 protease/**JG-365** complex were reported to grow at approximately 23°C over a period of 3 days.[\[2\]](#)
  - Monitor the drops periodically for the appearance of crystals. The crystals are described as having a tetragonal bipyramidal morphology.[\[5\]](#)
- Crystal Handling and Data Collection:
  - Once the crystals have reached a suitable size (e.g., 0.06 x 0.1 x 0.4 mm), they can be harvested for X-ray diffraction analysis.[\[2\]](#)
  - Mount the crystal in a quartz capillary for data collection.[\[2\]](#)

## Visualizations

### Experimental Workflow for Crystallization

The following diagram illustrates the key steps in the protocol for co-crystallizing HIV-1 protease with **JG-365**.



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Caption: Workflow for the co-crystallization of HIV-1 protease and **JG-365**.

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